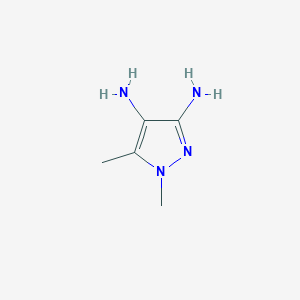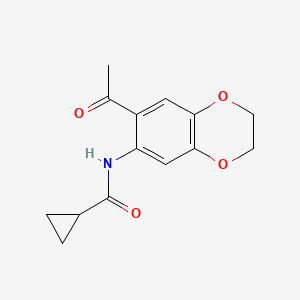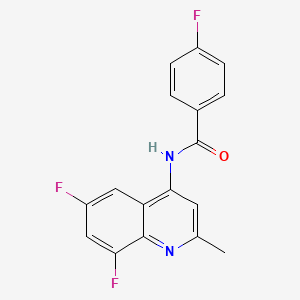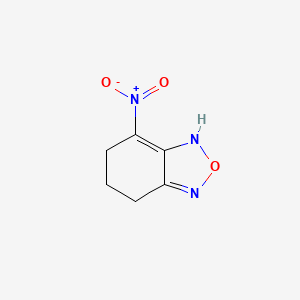
1,5-Dimethyl-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimetil-1H-pirazol-3,4-diamina, con la fórmula molecular
C5H8N2
, es un compuesto orgánico heterocíclico. Contiene un anillo de pirazol con dos grupos metilo en las posiciones 1 y 5. El nombre sistemático IUPAC del compuesto es 1,5-dimetilpirazol .Métodos De Preparación
Rutas de Síntesis: El 1,5-dimetilpirazol se puede sintetizar a través de varios métodos, incluidas reacciones de ciclización. Un enfoque común implica la reacción de 1,5-diaminopentano (o sus derivados) con hidrato de hidrazina. El proceso de ciclización forma el anillo de pirazol, dando como resultado el compuesto deseado.
Condiciones de Reacción: La reacción normalmente ocurre bajo condiciones de reflujo utilizando un solvente adecuado (como etanol o metanol). Los catalizadores ácidos o básicos pueden emplearse para facilitar la ciclización. La temperatura de reacción y la duración dependen de la ruta sintética específica.
Producción Industrial: Si bien los métodos de producción a escala industrial pueden variar, la síntesis de 1,5-dimetilpirazol a menudo implica procesos rentables y escalables. Estos métodos garantizan una producción eficiente para diversas aplicaciones.
Análisis De Reacciones Químicas
El 1,5-dimetilpirazol participa en varias reacciones químicas:
Oxidación: Puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden producir derivados reducidos del compuesto.
Sustitución: Las reacciones de sustitución en los átomos de nitrógeno pueden modificar los sustituyentes en el anillo de pirazol.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄).
Sustitución: Diversos agentes alquilantes o cloruros de acilo.
Productos Principales: Los productos específicos formados dependen de las condiciones de reacción y los reactivos utilizados. Estos productos encuentran aplicaciones en diversos campos.
Aplicaciones Científicas De Investigación
El 1,5-dimetilpirazol tiene varias aplicaciones de investigación:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus propiedades farmacológicas, como efectos antiinflamatorios o antitumorales.
Industria: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
El mecanismo de acción del compuesto varía según su aplicación específica. Puede interactuar con objetivos celulares, enzimas o receptores, influenciando los procesos biológicos.
Comparación Con Compuestos Similares
El 1,5-dimetilpirazol se destaca por su combinación única de sustituyentes. Compuestos similares incluyen 1,3-dimetilpirazol y 1-metil-1H-pirazol-3,4-diamina dihidrocloruro .
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-3-4(6)5(7)8-9(3)2/h6H2,1-2H3,(H2,7,8) |
Clave InChI |
XDAHPIIGQGPNAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)

![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)


![2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)

![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)
![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
